

# Application Notes and Protocols: Neryl Isobutyrate in Flavor and Fragrance Studies

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## Compound of Interest

Compound Name: Neryl isobutyrate

Cat. No.: B1581612

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## Introduction

**Neryl isobutyrate** [(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate (FEMA No. 2775, CAS No. 2345-24-6) is a key aroma chemical prized for its complex and desirable organoleptic properties.[1][2] It possesses a delicate, sweet, and fruity aroma with nuances of raspberry, strawberry, and rose, making it a versatile ingredient in both flavor and fragrance formulations. [3] This document provides detailed application notes, quantitative data, and experimental protocols for the effective utilization and study of **neryl isobutyrate**.

## Organoleptic Profile

**Neryl isobutyrate** is characterized by a multifaceted flavor and fragrance profile. Its sensory attributes are summarized below.

Table 1: Organoleptic Profile of **Neryl Isobutyrate**

Attribute	Descriptors
Odor Type	Fruity, sweet, fresh, green, floral.[2][4]
Odor Description	A soft, sweet, and slightly fruity aroma reminiscent of fresh fruits like peach or apple, with notes of raspberry and strawberry.[2][5] It also possesses a delicate rose-like fragrance with a slightly fruity undertone.[3]
Flavor Profile	Sweet, fruity, with a slightly waxy taste. Described as having a sweet, strawberry taste. [3]
Substantivity	The odor can last for approximately 96 hours on a smelling strip at 100% concentration.[2]

## Applications and Quantitative Data

**Neryl isobutyrate** is utilized across a wide range of consumer products to impart its characteristic fruity and floral notes. Its ability to soften and enrich aromatic compositions makes it particularly suitable for luxury and delicate products.[5]

Table 2: Typical Usage Levels of **Neryl Isobutyrate**

Application Category	Product Examples	Typical Concentration Range (%)
Fragrances	Fine Fragrances, Perfumes, Colognes	0.1 - 10.0[6]
Cosmetics & Personal Care	Creams, Lotions, Shampoos, Bath Products	0.05 - 2.0[5]
Food & Beverage (as a flavoring agent)	Baked Goods	up to 0.0025 (25 ppm)[6]
Non-alcoholic Beverages	up to 0.00062 (6.2 ppm)[6]	
Chewing Gum	-	
Hard Candy	-	
Frozen Dairy	-	
Gelatins & Puddings	-	

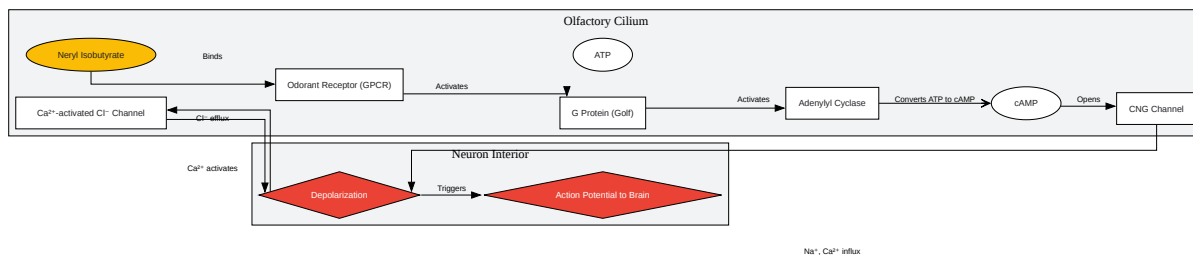
Note: As per FEMA, updated use levels and food categories are available from the FEMA office upon request.[7]

Table 3: Physical and Chemical Properties of **Neryl Isobutyrate**

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>24</sub> O <sub>2</sub> [1]
Molecular Weight	224.34 g/mol [1]
Appearance	Colorless liquid
Boiling Point	229 °C
Flash Point	>110 °C (>230 °F)[6]
Specific Gravity	0.887 - 0.897 @ 25°C
Refractive Index	1.452 - 1.462 @ 20°C
Solubility	Practically insoluble in water; soluble in alcohol and oils.

## Signaling Pathways

The perception of **neryl isobutyrate**'s aroma is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a complex signaling cascade, leading to the sensation of smell.



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### Olfactory signal transduction pathway for **neryl isobutyrate**.

The taste perception of esters like **neryl isobutyrate** can contribute to the overall flavor profile, often enhancing sweetness. The general mechanism for sweet taste transduction is depicted below.



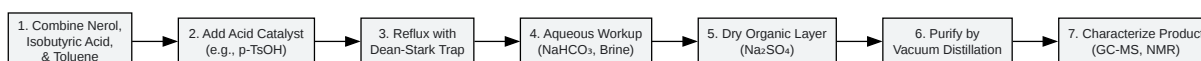
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General sweet taste signaling pathway.

## Experimental Protocols

### Synthesis of Neryl Isobutyrate via Fischer Esterification

This protocol describes the laboratory-scale synthesis of **neryl isobutyrate** from nerol and isobutyric acid using an acid catalyst.



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Workflow for the synthesis of **neryl isobutyrate**.

Materials:

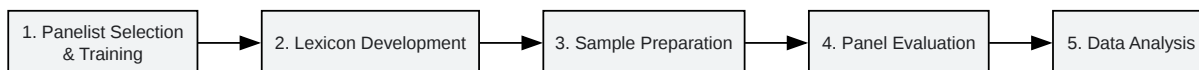
- Nerol (1 equivalent)
- Isobutyric acid (1.5 equivalents)
- p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents) or concentrated Sulfuric Acid (catalytic amount)
- Toluene (as solvent and for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine nerol, isobutyric acid, and toluene.
- **Catalyst Addition:** Add the acid catalyst (p-TsOH or H<sub>2</sub>SO<sub>4</sub>) to the reaction mixture.
- **Reflux:** Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).
- **Cooling and Quenching:** Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
- **Aqueous Workup:** Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid) and then with brine.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Remove the toluene under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude **neryl isobutyrate** by vacuum distillation to obtain the final product.
- **Characterization:** Confirm the identity and purity of the synthesized **neryl isobutyrate** using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines the use of a trained sensory panel to quantify the aroma attributes of **neryl isobutyrate**.



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### Workflow for Quantitative Descriptive Analysis.

#### 1. Panelist Selection and Training:

- Select 8-12 individuals based on their sensory acuity, ability to verbalize perceptions, and availability.
- Train the panel on the fundamental principles of sensory evaluation, including the recognition and intensity scaling of basic tastes and aromas.

#### 2. Lexicon Development:

- Present the panel with a sample of **neryl isobutyrate** (diluted in an appropriate solvent, e.g., ethanol) and reference standards for various fruity and floral aromas.
- Through a guided discussion, the panel comes to a consensus on a list of descriptive terms (the lexicon) that accurately characterize the aroma of **neryl isobutyrate** (e.g., "fruity-raspberry," "fruity-apple," "floral-rose," "sweet," "green").

#### 3. Sample Preparation:

- Prepare solutions of **neryl isobutyrate** at various concentrations in a neutral solvent (e.g., 1%, 5%, and 10% in ethanol).
- Present the samples in coded, identical containers to the panelists.

#### 4. Panel Evaluation:

- In individual sensory booths with controlled lighting and temperature, panelists evaluate the aroma of each sample.
- Panelists rate the intensity of each attribute from the lexicon on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").

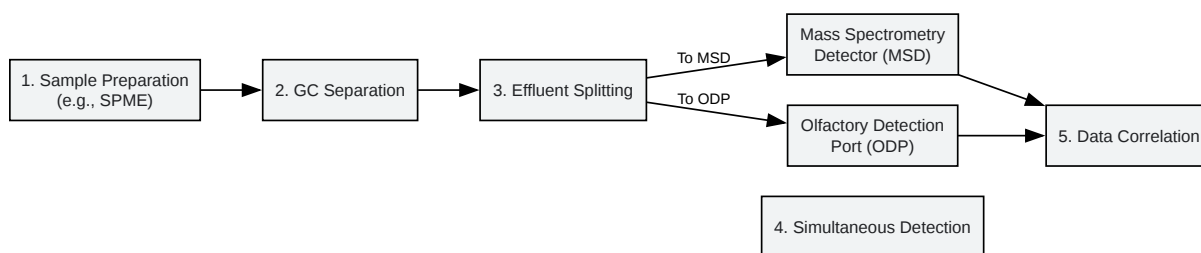
#### 5. Data Analysis:

- Convert the line scale ratings to numerical data.

- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.
- Visualize the results using spider web plots or bar charts.

## Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is used to identify the specific volatile compounds that contribute to the aroma of a sample.



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### Workflow for Gas Chromatography-Olfactometry.

#### 1. Sample Preparation:

- For a fragrance oil containing **neryl isobutyrate**, use Solid Phase Microextraction (SPME) for sample preparation.
- Place a small amount of the fragrance oil in a headspace vial.
- Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes at 60°C) to adsorb the volatile compounds.

#### 2. GC Separation:

- Inject the SPME fiber into the gas chromatograph.

- Use a suitable capillary column (e.g., DB-5 or DB-WAX) to separate the volatile compounds.
- Program the oven temperature to ramp from a low starting temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to elute all compounds of interest.

### 3. Effluent Splitting:

- At the end of the GC column, split the effluent between a chemical detector (e.g., a Mass Spectrometer) and an Olfactory Detection Port (ODP).

### 4. Simultaneous Detection:

- As the separated compounds elute from the column, they are detected by the Mass Spectrometer, which provides information about their chemical structure.
- Simultaneously, a trained sensory analyst sniffs the effluent at the ODP and records the perceived aroma, its intensity, and its retention time.

### 5. Data Correlation:

- Correlate the retention times of the aromas detected at the ODP with the peaks from the Mass Spectrometer to identify the specific compounds responsible for each scent.
- This allows for the confirmation that the "fruity, sweet, rosy" aroma at a specific retention time is indeed due to **neryl isobutyrate**.

## Conclusion

**Neryl isobutyrate** is a valuable and versatile ingredient in the flavor and fragrance industry. A thorough understanding of its organoleptic properties, appropriate usage levels, and the application of robust analytical and sensory evaluation techniques are essential for its effective use in product development and research. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals working with this important aroma chemical.

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